molecular formula C13H23N3O6 B608772 Lysine N-acetylglutamate CAS No. 32608-94-9

Lysine N-acetylglutamate

Cat. No. B608772
CAS RN: 32608-94-9
M. Wt: 317.342
InChI Key: LJAYCQIJHAMKDX-UWVGGRQHSA-N
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Description

Lysine N-acetylglutamate is a bioactive chemical.

Scientific Research Applications

Lysine Acetylation in Cellular Functions

Lysine acetylation is a critical posttranslational modification influencing various cellular processes. Choudhary et al. (2009) conducted a proteomic-scale analysis, revealing that lysine acetylation targets large macromolecular complexes involved in diverse cellular processes like chromatin remodeling, cell cycle, and nuclear transport. This study highlights the significance of lysine acetylation in cellular regulation and its potential in cancer treatments (Choudhary et al., 2009).

Epigenetic Regulation and Drug Discovery

Filippakopoulos & Knapp (2014) discussed the role of lysine acetylation in chromatin structure regulation. Aberrant acetylation levels can lead to diseases, and targeting bromodomains that recognize acetyl-lysine modifications could be crucial for drug discovery, especially in oncology and inflammation treatment (Filippakopoulos & Knapp, 2014).

Lysine Catabolism in Plant Growth

Lysine catabolism plays a pivotal role in regulating lysine levels in plants, as detailed by Stepansky et al. (2006). This super-regulated pathway, involving enzymes like LKR/SDH, is crucial for plant growth and interaction with the environment (Stepansky et al., 2006).

Metabolic and Cellular Signalling Roles

Choudhary et al. (2014) explored the broad spectrum of lysine acetylation in metabolism and cellular signalling. Their study emphasizes the intricate link between lysine acylation and cellular metabolism, revealing new functions for lysine acylations and their regulatory mechanisms (Choudhary et al., 2014).

Lysine Deacetylases Inhibitors

Schölz et al. (2015) investigated the specificities of lysine deacetylases inhibitors (KDACIs) in human cells. This study provides insights into the selective effects of KDACIs on acetylation and their potential therapeutic implications in cancer and other diseases (Schölz et al., 2015).

Urea Synthesis Regulation

Tujioka et al. (2002) studied the role of N-acetylglutamate concentration and ornithine transport in regulating urea synthesis in rats. Their findings indicate a close correlation between N-acetylglutamate and ornithine transport with urea excretion, suggesting its significance in protein metabolism (Tujioka et al., 2002).

Therapeutic Strategies in Human Diseases

Yang & Seto (2007) reviewed the significance of lysine acetylation in human diseases. They discussed the potential of novel therapeutic strategies targeting lysine acetylation to combat cancer and other diseases (Yang & Seto, 2007).

properties

CAS RN

32608-94-9

Product Name

Lysine N-acetylglutamate

Molecular Formula

C13H23N3O6

Molecular Weight

317.342

IUPAC Name

Lysine, N2-(N-acetyl-L-alpha-glutamyl)-, L-

InChI

InChI=1S/C13H23N3O6/c1-8(17)15-9(5-6-11(18)19)12(20)16-10(13(21)22)4-2-3-7-14/h9-10H,2-7,14H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-,10-/m0/s1

InChI Key

LJAYCQIJHAMKDX-UWVGGRQHSA-N

SMILES

NCCCC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC(C)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lysine N-acetylglutamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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